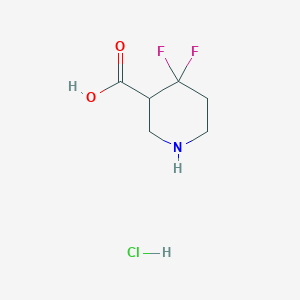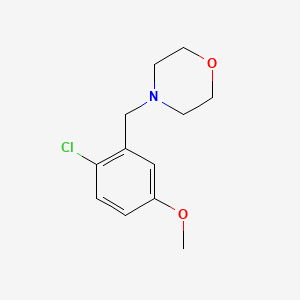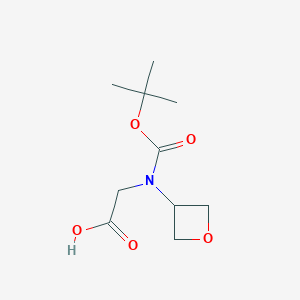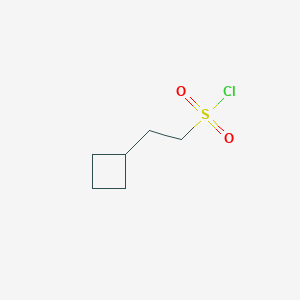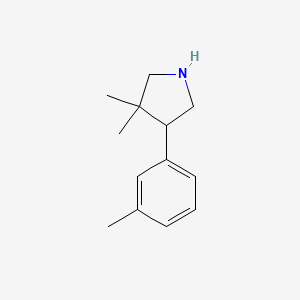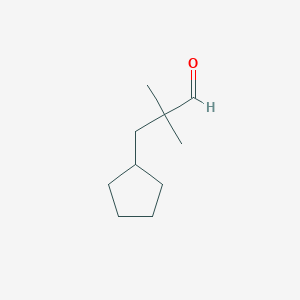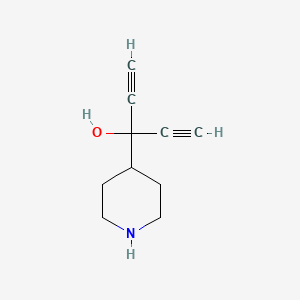
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne
描述
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is a chemical compound with the CAS Number: 1824056-69-0 . It has a molecular weight of 163.22 and its IUPAC name is 3-(piperidin-4-yl)penta-1,4-diyn-3-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is 1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is a solid . It should be stored in a refrigerator .科学研究应用
Biomass-Derived Monomers for Industrial Applications
The study by Kumar et al. (2020) explores the conversion of 2-methyltetrahydrofuran (2-MTHF), derived from biomass, to 1,3-pentadiene (piperylene) using boron-containing zeolites. Piperylene is a critical monomer in manufacturing adhesives, plastics, and resins. This process highlights the potential of utilizing biomass-derived compounds for industrial applications, potentially including derivatives like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (Kumar et al., 2020).
Hydroformylation of Pentadienes
Neubert et al. (2015) conducted a systematic investigation into the hydroformylation of piperylene, demonstrating the efficient catalyst recycling in propylene carbonate. Their research provides insights into the selective conversion of dienes, which could extend to the functionalization of molecules like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne for creating valuable chemical intermediates (Neubert, Fuchs, & Behr, 2015).
Biochemical Reactivity and Metabolic Engineering
The biochemical reactivity of lipid peroxidation products, such as 4-hydroxynonenal, provides a basis for understanding the chemical properties and reactions of polyunsaturated fatty acid derivatives. This research could be relevant for exploring the reactivity and potential biological applications of 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne derivatives (Schaur, 2003).
Metabolic Engineering for Chemical Production
Chen et al. (2017) have shown how Corynebacterium glutamicum can be metabolically engineered to produce 3-hydroxypropionic acid (3-HP) from glucose and xylose efficiently. This study underlines the potential of metabolic engineering in producing value-added chemicals from renewable resources, which could include the synthesis of complex molecules like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (Chen et al., 2017).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
In the realm of medicinal chemistry, derivatives of piperidine, such as those discussed by Romero et al. (1994), have been evaluated for their inhibition of HIV-1 reverse transcriptase, showcasing the therapeutic potential of piperidine derivatives. This research avenue could be explored for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne, considering its structural similarity and potential for modification (Romero et al., 1994).
安全和危害
The safety information for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
属性
IUPAC Name |
3-piperidin-4-ylpenta-1,4-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSVJHEGDGVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



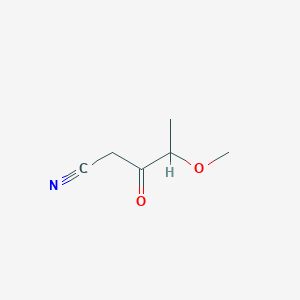
![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)

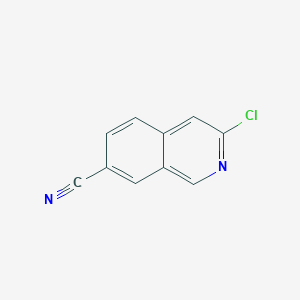
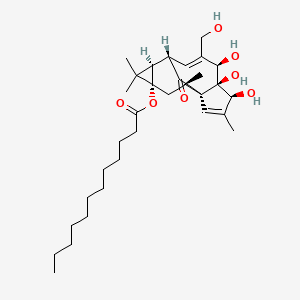
![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)
